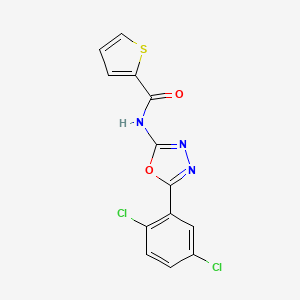

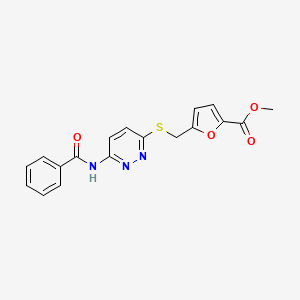

![molecular formula C27H27N3O2S2 B2840471 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide CAS No. 887896-98-2](/img/structure/B2840471.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O2S2 and its molecular weight is 489.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Design and Kinase Inhibition

The design and evaluation of substituted benzamides, including structures similar to the specified chemical compound, have demonstrated potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant in the context of developing therapeutic agents targeting angiogenesis and cancer growth. The enzyme kinetics associated with VEGFR-2 inhibition confirmed the competitive nature of these analogs with ATP, showcasing their potential in therapeutic applications against human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Anticholinesterase Activity

N-Benzyltetrahydropyrido-anellated thiophene derivatives, which share structural similarities with the mentioned compound, have been studied for their anticholinesterase activity. These compounds form various crystal systems and demonstrate interactions that could be exploited in the development of drugs targeting neurological disorders, highlighting the significance of the thieno[2,3-c]pyridin moiety in medicinal chemistry (Pietsch et al., 2007).

Synthesis and Biological Applications

The facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety from N-1-Naphthyl-3-oxobutanamide illustrates the versatility of thieno[2,3-c]pyridin structures in synthesizing complex heterocyclic compounds with potential biological activities (Hussein et al., 2009).

Molecular Docking and Screening

The molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, based on thieno[2,3-c]pyridin structures, have been carried out to assess their potential as antimicrobial and antioxidant agents. This research demonstrates the application of such compounds in drug discovery, particularly in identifying new therapeutic agents with specific molecular targets (Flefel et al., 2018).

Electrochemical Synthesis

A novel, metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation has been developed. This method, involving structures related to the specified chemical compound, underscores the utility of electrochemical approaches in synthesizing pharmaceutically relevant heterocycles, presenting a green and efficient synthesis route (Qian et al., 2017).

作用機序

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Benzothiazole derivatives have been implicated in a variety of biological processes, suggesting that this compound could potentially influence multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets. Specific information about how these factors affect the action of this compound is currently unavailable .

特性

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S2/c1-16(31)30-14-13-19-22(15-30)34-26(23(19)25-28-20-7-5-6-8-21(20)33-25)29-24(32)17-9-11-18(12-10-17)27(2,3)4/h5-12H,13-15H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFYXTMQGLVSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)

![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)

![2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone](/img/structure/B2840399.png)

![2-(3,5-dinitrophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2840402.png)

![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2840405.png)